({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine

Catalog No.
S3022989
CAS No.
1280193-99-8
M.F
C26H34ClN3O3
M. Wt
472.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyraz...

CAS Number

1280193-99-8

Product Name

({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-3-(4-ethoxyphenoxy)-2-methoxy-N-methylpropan-1-amine

Molecular Formula

C26H34ClN3O3

Molecular Weight

472.03

InChI

InChI=1S/C26H34ClN3O3/c1-6-32-22-11-13-23(14-12-22)33-18-24(31-5)16-29(4)17-25-19(2)28-30(20(25)3)15-21-9-7-8-10-26(21)27/h7-14,24H,6,15-18H2,1-5H3

InChI Key

XUSHRWKGYJCOBK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)OC

Solubility

not available

The compound ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine is a complex organic molecule characterized by its unique structural features. It contains a pyrazole ring substituted with a chlorophenyl group, alongside a methoxypropyl chain that includes an ethoxyphenoxy moiety. This intricate arrangement of functional groups positions it as a potentially biologically active compound, suitable for various applications in medicinal chemistry.

  • Chlorine: The presence of chlorine suggests potential mild skin and eye irritation.
  • Methylamine: Methylamine is a flammable and slightly toxic gas.
  • Chemical Database Search: A search for the specific compound name on PubChem, a public database of chemical information curated by the National Institutes of Health [National Institutes of Health (.gov), National Center for Biotechnology Information. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-present. Available from: ], yielded no results. This suggests the compound is either not yet included in the database or not widely studied.
  • Scientific Literature Search: A search using scientific literature databases like Google Scholar or ScienceDirect with the compound name or a combination of key functional groups present in the molecule did not return any relevant research articles.

Further Exploration:

While current data suggests a lack of scientific research on this specific compound, there are a few ways to explore further:

  • Patent Databases: Investigating patent databases might reveal if the compound has been patented for a particular use.
  • Chemical Similarity Search: Searching for research on similar chemical structures with known applications might provide clues about potential uses for this compound.

The chemical reactivity of this compound can be attributed to several functional groups present within its structure. The pyrazole ring can undergo nucleophilic substitutions and electrophilic additions, while the amine group can participate in acylation and alkylation reactions. The presence of the methoxy and ethoxy groups may also facilitate reactions involving ether formation or demethylation under specific conditions.

Key Reactions:

  • Nucleophilic substitution at the pyrazole nitrogen.
  • Electrophilic aromatic substitution on the chlorophenyl ring.
  • Alkylation of the amine group.

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. Compounds with similar structures have been reported to inhibit specific enzymes involved in inflammatory pathways, such as matrix metalloproteinases, which play a critical role in tissue remodeling and inflammation .

Potential Biological Effects:

  • Anti-inflammatory activity: May inhibit matrix metalloproteinases.
  • Anticancer properties: Structure suggests potential for targeting cancer cell proliferation.

The synthesis of this compound can be achieved through various methods, including multicomponent reactions (MCRs), which are known for their efficiency and ability to create complex molecules in fewer steps. MCRs allow for the simultaneous combination of multiple reactants to form a single product, minimizing waste and maximizing yield .

Suggested Synthetic Pathway:

  • Formation of the pyrazole core: Using hydrazine derivatives and appropriate aldehydes.
  • Substitution reactions: Introducing the chlorophenyl and methoxypropyl groups through electrophilic aromatic substitution.
  • Final amination step: Using alkylation techniques to attach the methylamine moiety.

This compound holds promise in several fields, particularly in pharmaceuticals where it could serve as a lead compound for drug development targeting inflammatory diseases or cancers. Its unique structure may also allow for further modifications to enhance its biological activity or reduce side effects.

Potential

Studies on similar compounds indicate that interactions with biological targets often occur through hydrogen bonding and hydrophobic interactions. The presence of multiple functional groups in this compound suggests it could effectively bind to various biological receptors or enzymes, leading to enhanced biological effects.

Interaction Mechanisms:

  • Hydrogen bonding: With active sites on enzymes or receptors.
  • Hydrophobic interactions: Enhancing binding affinity due to the aromatic rings present.

Several compounds share structural similarities with the target molecule, including those containing pyrazole rings or similar substituents. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
Compound APyrazole + AromaticAnti-inflammatoryLacks chlorophenyl substituent
Compound BPyrazole + AlkylAnticancerNo ethoxy group present
Compound CPyrazole + EtherAntimicrobialDifferent functional groups

This compound's unique combination of a chlorophenyl group, a methoxypropyl chain, and an amine functionality distinguishes it from others, potentially leading to novel therapeutic applications.

XLogP3

5

Dates

Modify: 2024-04-14

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